molecular formula C16H19Cl2NO B402519 3-(2,2-dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide CAS No. 301359-14-8

3-(2,2-dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide

Cat. No.: B402519
CAS No.: 301359-14-8
M. Wt: 312.2g/mol
InChI Key: AAEFJKSTHQBIHF-UHFFFAOYSA-N
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Description

3-(2,2-Dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide is a chemical compound supplied for research and experimental applications. As a derivative of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide, it is structurally related to metabolites of synthetic pyrethroid insecticides such as cyfluthrin, cypermethrin, and zeta-cypermethrin (https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/702.htm). Compounds within this class are frequently utilized in environmental fate studies, analytical method development, and metabolic pathway research. The core cyclopropanecarboxylic acid structure exhibits geometric and stereoisomerism due to its cyclopropane ring and dichlorovinyl group, which can significantly influence its biological activity and environmental behavior (https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/702.htm). This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for confirming compound identity and purity and for ensuring safe handling and disposal in compliance with local regulations.

Properties

IUPAC Name

3-(2,2-dichloroethenyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2NO/c1-9-5-6-11(7-10(9)2)19-15(20)14-12(8-13(17)18)16(14,3)4/h5-8,12,14H,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEFJKSTHQBIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2C(C2(C)C)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via Dichloromethane-Phosphonic Acid Esters

A Horner-Wadsworth-Emmons reaction is employed to form the cyclopropane ring. Dichloromethane-phosphonic acid dimethyl ester reacts with α,β-unsaturated aldehydes under basic conditions (e.g., sodium ethoxide in dimethylformamide) to yield the cyclopropane aldehyde intermediate. The reaction proceeds at 0–50°C in tetrahydrofuran (THF), achieving yields exceeding 85%.

Reaction Conditions Table

ComponentQuantity/ConcentrationRole
Dichloromethane-phosphonate0.1 molAlkene precursor
3-Formylcyclopropane acid0.1 molAldehyde substrate
Sodium ethoxide15 g in 50 mL DMFBase catalyst
THF100 mLSolvent
Temperature15–25°CReaction condition

Introduction of the 2,2-Dichlorovinyl Group

The dichlorovinyl moiety is introduced via a stereospecific elimination reaction. The aldehyde intermediate undergoes condensation with dichloromethane-phosphonic acid diethyl ester, facilitated by sodium ethoxide. This step forms the trans-configuration of the dichlorovinyl group, critical for bioactivity.

Mechanism and Optimization

  • Stereochemical Control : The reaction favors the trans-isomer due to steric hindrance between the cyclopropane methyl groups and the phosphonate leaving group.

  • Yield Enhancement : Distillation under reduced pressure (2 mbar) isolates the product, ethyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylate, in 88.6% yield.

Purification and Characterization

Work-Up Protocol

  • Extraction : Post-reaction mixtures are extracted with methylene chloride to isolate organic products.

  • Washing : Sequential washes with 5% NaOH and water remove acidic/byproduct residues.

  • Drying and Distillation : Sodium sulfate drying followed by fractional distillation under vacuum (80–95°C at 2 mbar) purifies intermediates.

Analytical Confirmation

  • NMR : The cyclopropane protons appear as a doublet of doublets (δ 1.2–1.5 ppm), while the dichlorovinyl group shows a singlet at δ 6.1 ppm.

  • Mass Spectrometry : Molecular ion peak at m/z 312.2 confirms the target compound.

Stereochemical and Process Considerations

Cis-Trans Isomerism

The cyclopropane ring’s rigidity and the dichlorovinyl group’s geometry influence biological activity. The patent’s process selectively produces the trans-dichlorovinyl isomer, which is thermodynamically favored.

Scalability Challenges

  • Phosphonate Availability : Dichloromethane-phosphonic acid esters require synthesis from phosphorus trichloride and chloroform, necessitating stringent safety protocols.

  • Temperature Sensitivity : Exothermic reactions during cyclopropanation require controlled cooling to prevent ring-opening side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, forming various oxidized derivatives.

    Reduction: Reduction reactions can target the dichlorovinyl group, converting it to a less chlorinated or fully hydrogenated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorovinyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide or ammonia can be employed under appropriate conditions.

Major Products

    Oxidation: Products include hydroxylated or carboxylated derivatives.

    Reduction: Products include partially or fully dechlorinated compounds.

    Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

3-(2,2-dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials and compounds.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, such as potential anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,2-dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-(2,2-Dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide
  • Molecular Formula: C₁₆H₁₉Cl₂NO
  • Molecular Weight : 312.234 g/mol
  • CAS Registry Number : 301683-84-1
  • Key Structural Features :
    • A cyclopropane ring with two methyl groups at C2 and C2'.
    • A 2,2-dichlorovinyl substituent at C3.
    • An amide linkage to a 3,4-dimethylphenyl group.

Comparison with Structural and Functional Analogs

Structural Analogs with Varied Aromatic Substituents

Key Compounds :

N-(2,4-Dimethylphenyl) Isomer (CAS 297146-47-5):

  • Differs in the position of methyl groups on the phenyl ring (2,4- vs. 3,4-dimethyl substitution).
  • Similar molecular weight (312.234 g/mol) but altered lipophilicity due to substituent positioning .

3-(2-Chloro-3,3,3-trifluoropropenyl)-N-(3-(Trifluoromethyl)phenyl) Analog :

  • Features a trifluoropropenyl group and a trifluoromethylphenyl substituent.
  • Increased molecular weight (373.69 g/mol) and enhanced electron-withdrawing properties due to fluorine atoms .

Table 1: Structural Comparison of Cyclopropane Carboxamides

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions CAS RN Source
Target Compound (3,4-dimethylphenyl) C₁₆H₁₉Cl₂NO 312.234 3,4-dimethylphenyl 301683-84-1
N-(2,4-Dimethylphenyl) Isomer C₁₆H₁₉Cl₂NO 312.234 2,4-dimethylphenyl 297146-47-5
Trifluoropropenyl-Trifluoromethylphenyl C₁₄H₁₁ClF₆NO 373.69 3-CF₃-phenyl, Cl-CF₃-propenyl Not Provided

Functional Analogs: Pyrethroids and Carboxylic Acid Derivatives

Pyrethroids :

  • Transfluthrin (CAS 118712-89-3):
    • Structure : 2,3,5,6-Tetrafluorobenzyl ester of (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid.
    • Key Differences : Ester linkage vs. amide in the target compound; defined stereochemistry (1R,3S) critical for insecticidal activity .
    • Molecular Weight : 371.16 g/mol, higher due to fluorine substituents.
  • Cypermethrin (CAS 52315-07-8): Contains a cyano group and phenoxybenzyl ester, enhancing neurotoxic effects in insects. Tested for acute toxicity to Daphnia magna, highlighting environmental impact concerns .

Parent Carboxylic Acid :

  • 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid :
    • Lacks the amide/ester functional group.
    • Smaller molecular weight (~228 g/mol estimated) and higher reactivity due to free carboxylic acid group .

Agricultural and Environmental Relevance

Fungicidal Compounds :

  • Procymidone and Iprodione :
    • Dicarboximide fungicides sharing cyclopropane-related motifs.
    • Structural divergence includes urea and imidazolidine rings, contrasting with the target compound’s amide linkage .

Environmental Fate :

  • The dichlorovinyl group in the target compound may confer persistence in soil, analogous to pyrethroids like cypermethrin, which exhibit moderate to high toxicity in aquatic organisms .

Biological Activity

3-(2,2-Dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide, commonly referred to as a cyclopropane derivative, is an organochlorine compound with significant biological activity. This compound has been studied for its potential applications in agriculture and medicine due to its unique chemical structure and properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H15Cl2NC_{17}H_{15}Cl_2N with a molecular weight of approximately 318.21 g/mol. Its structure includes a dichlorovinyl group that contributes to its biological efficacy.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.
  • Receptor Binding : It exhibits affinity for specific receptors in the nervous system, leading to altered signaling pathways that can affect physiological responses.
  • Toxicological Effects : The compound has demonstrated acute toxicity in various organisms. The toxicity is primarily due to its ability to disrupt normal physiological functions by interfering with neurotransmitter regulation.

Toxicity Profile

The toxicity of this compound varies across different species and exposure routes. Key findings include:

  • Acute Toxicity : Studies indicate that the compound is harmful if ingested and can cause skin irritation upon contact. The median lethal dose (LD50) values suggest significant acute toxicity in mammals.
  • Chronic Effects : Long-term exposure may lead to neurotoxic effects, reproductive toxicity, and potential carcinogenicity based on animal studies.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Agricultural Application : In agricultural settings, the compound has been used as a pesticide due to its effectiveness against various pests. A study demonstrated a reduction in pest populations by over 70% when applied at recommended concentrations.
  • Neurotoxicity Assessment : Research involving rodent models showed that exposure to sub-lethal doses resulted in behavioral changes indicative of neurotoxicity, including altered locomotion and anxiety-like behaviors.
  • Environmental Impact : A study assessed the environmental persistence of the compound and found it could remain in soil for extended periods, raising concerns about bioaccumulation in non-target species.

Data Table

Below is a summary table highlighting key biological activities and toxicological data associated with the compound:

Parameter Value/Description
Molecular FormulaC17H15Cl2NC_{17}H_{15}Cl_2N
Molecular Weight318.21 g/mol
LD50 (Oral)Varies by species; generally low
Mechanism of ActionAChE inhibition; receptor binding
Acute ToxicityHarmful if swallowed; skin irritant
Environmental PersistenceHigh; detectable in soil for months

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